

# The Mechanism of Action of OM-1700: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: OM-1700  
Cat. No.: B10821564

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An In-depth Analysis of a Novel Tankyrase Inhibitor for Cancer Therapy

**OM-1700** is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of **OM-1700**, detailing its molecular targets, downstream signaling effects, and preclinical anti-cancer activity. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and molecular pharmacology.

## Core Mechanism: Inhibition of Tankyrase and Stabilization of the $\beta$ -Catenin Destruction Complex

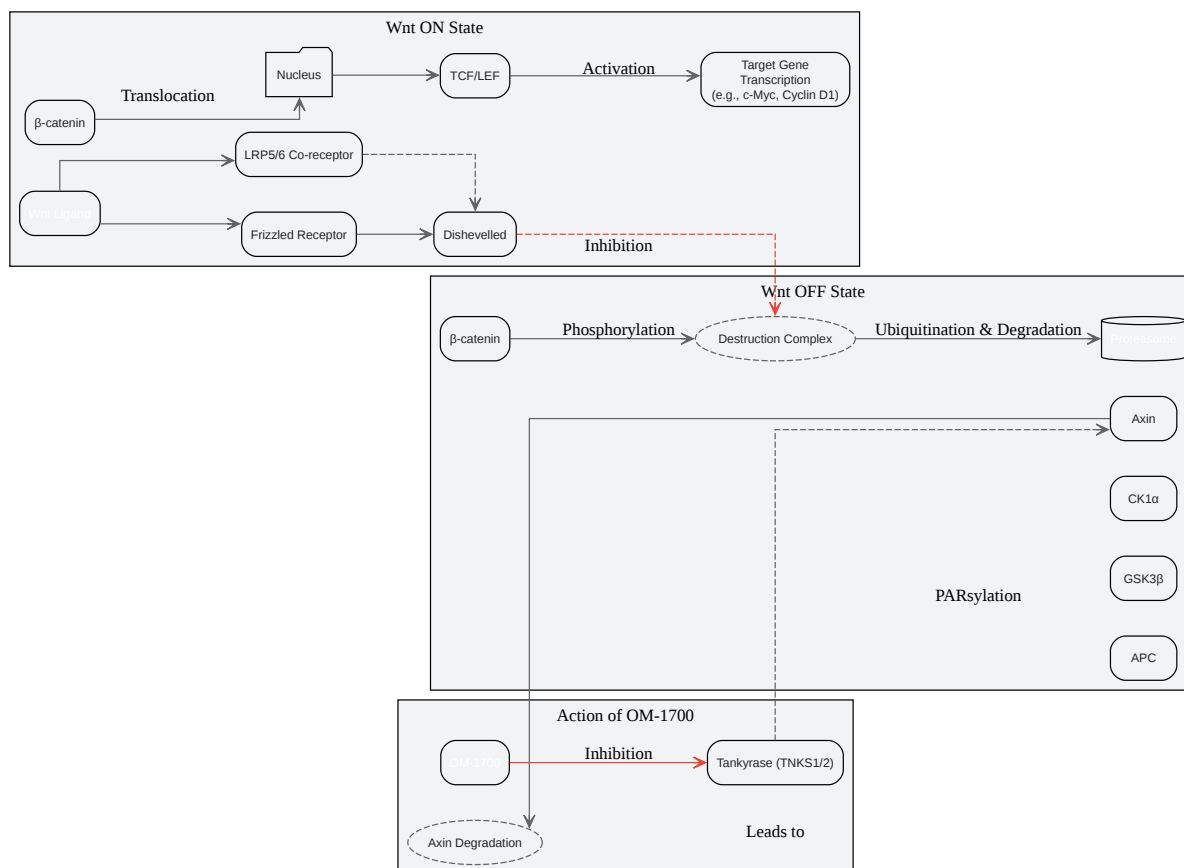
**OM-1700** is a 1,2,4-triazole-based compound that selectively targets the adenosine binding pocket of the catalytic domain of both TNKS1 and TNKS2.[1][3] By binding to this site, **OM-1700** competitively inhibits the enzymatic activity of tankyrases, preventing the poly(ADP-ribosyl)ation (PARsylation) of their target proteins.

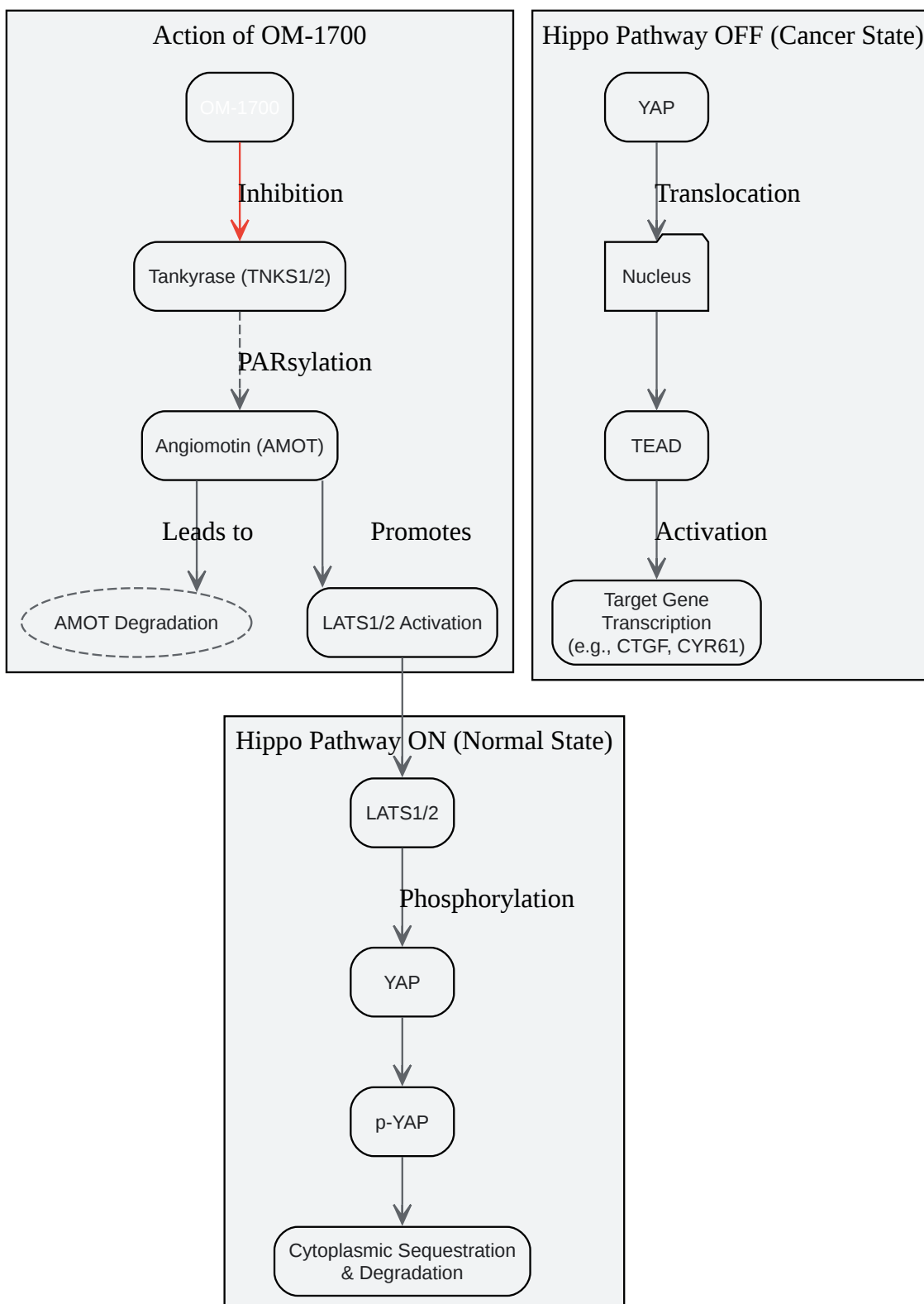
A primary and well-characterized consequence of tankyrase inhibition is the stabilization of Axin proteins (Axin1 and Axin2).[4][5] Axin is a crucial scaffold protein within the  $\beta$ -catenin

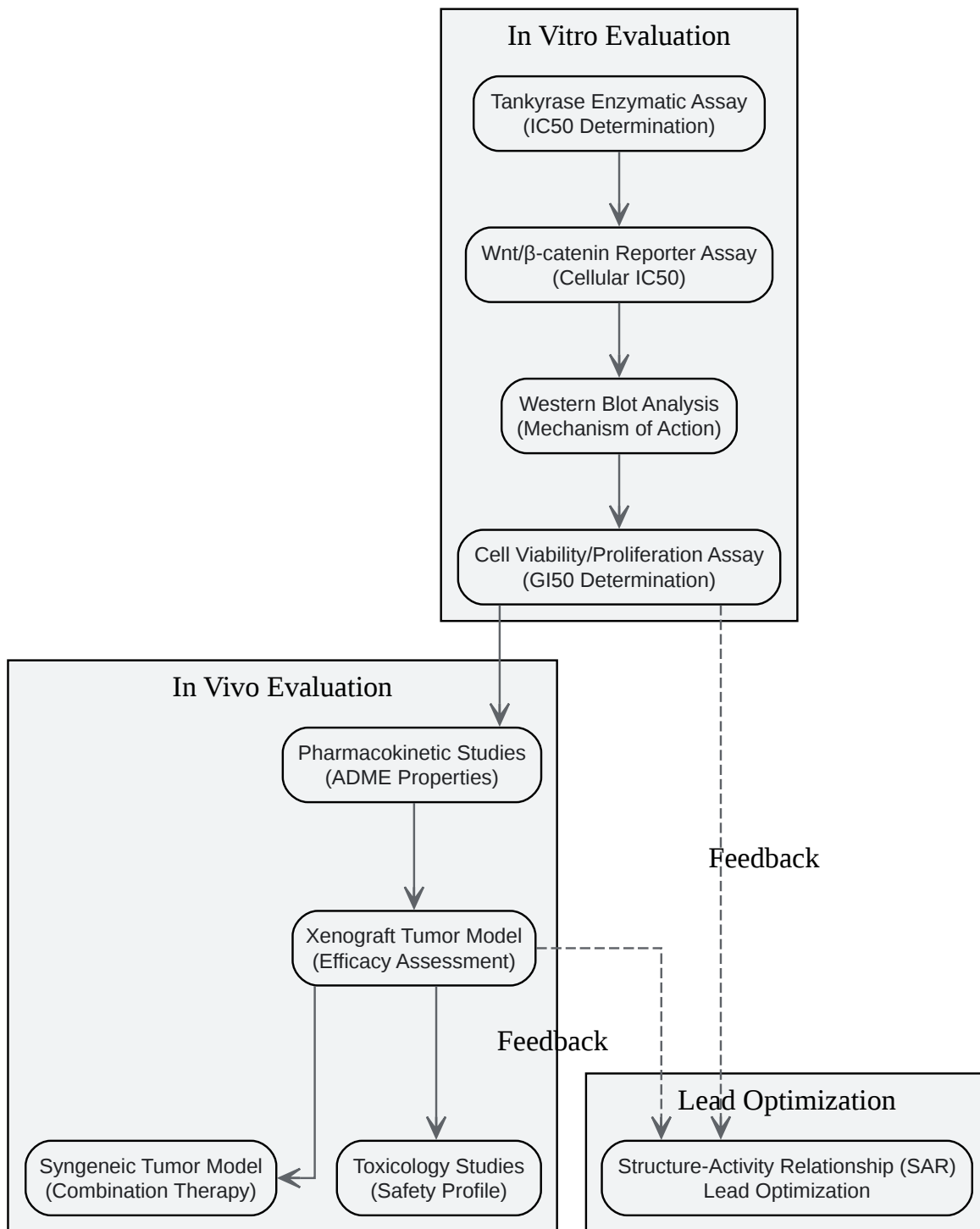
destruction complex, a multi-protein assembly that also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3 $\beta$  (GSK3 $\beta$ ), and casein kinase 1 $\alpha$  (CK1 $\alpha$ ). In the absence of Wnt signaling, this complex facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of  $\beta$ -catenin.[5]

By preventing the PARsylation of Axin, **OM-1700** shields it from PARsylation-dependent ubiquitination and degradation. The resulting accumulation of Axin enhances the activity of the destruction complex, leading to a significant reduction in the cytoplasmic and nuclear levels of  $\beta$ -catenin.[4] This, in turn, inhibits the transcription of Wnt/ $\beta$ -catenin target genes, many of which are implicated in cell proliferation and survival, such as c-Myc and Cyclin D1.[1]

The following diagram illustrates the Wnt/ $\beta$ -catenin signaling pathway and the mechanism of action of **OM-1700**.







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- To cite this document: BenchChem. [The Mechanism of Action of OM-1700: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10821564/docs#the-mechanism-of-action-of-om-1700-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b10821564/docs#the-mechanism-of-action-of-om-1700-a-technical-guide-for-researchers)

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